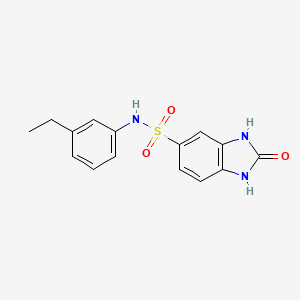![molecular formula C19H22ClN3O B5774714 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as Clozapine, is an atypical antipsychotic drug that is used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is known for its unique mechanism of action and its ability to treat schizophrenia in patients who do not respond to other antipsychotic medications.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the dopamine receptors, 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide reduces the activity of the dopamine system in the brain, which can help to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has several biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which can help to reduce the symptoms of depression in patients with schizophrenia. 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide also has anticholinergic effects, which can cause side effects such as dry mouth and constipation.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is effective in treating schizophrenia in patients who do not respond to other antipsychotic medications. This makes it a valuable tool for studying the mechanisms of schizophrenia and for developing new treatments for the disease. However, 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide also has several limitations, including its potential for causing side effects such as agranulocytosis, a serious blood disorder.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of research is to develop new antipsychotic medications that are more effective and have fewer side effects than 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. Another area of research is to study the mechanisms of schizophrenia and to develop new treatments for the disease. Finally, there is a need for more research on the long-term effects of 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide on patients with schizophrenia.
合成法
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with 4-methyl-1-piperazine to form 2-(4-chlorophenyl)-N-(4-methylpiperazin-1-yl)acetamide. This intermediate is then reacted with 2-bromo-4'-chloroacetophenone to form 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its effectiveness in treating schizophrenia. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as the negative symptoms, such as apathy and social withdrawal. 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is also effective in reducing the risk of suicide in patients with schizophrenia.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-10-12-23(13-11-22)18-5-3-2-4-17(18)21-19(24)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOBPWEFUYLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774631.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)
![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)


![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)